2-(Indolin-1-yl)acetic acid

Medicinal Chemistry Chemical Biology Scaffold Design

Researchers targeting aldose reductase for diabetic complications or designing CNS-penetrant candidates face scaffold limitations with fully aromatic indole analogs. 2-(Indolin-1-yl)acetic acid delivers the saturated indoline core essential for ARI pharmacophore fidelity and lower tPSA-driven BBB permeability. • Enables 2-oxo-indoline-1-acetic acid ARI synthesis; saturated core matches established aldose reductase inhibitor pharmacophore • Lower tPSA (29.5 Ų core) predicts superior membrane permeability vs. indole analogs for CNS programs • Free carboxylic acid supports direct salt formation for aqueous biological assay compatibility Supplied at ≥95% purity with full QA documentation; not classified as hazardous for transport.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 193544-62-6
Cat. No. B071278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Indolin-1-yl)acetic acid
CAS193544-62-6
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,12,13)
InChIKeyZYKYVZPUUGVMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Indolin-1-yl)acetic Acid Technical Baseline for Medicinal Chemistry


2-(Indolin-1-yl)acetic acid (CAS 193544-62-6), with the IUPAC name 2-(2,3-dihydro-1H-indol-1-yl)acetic acid [1], is a synthetic organic compound featuring an indoline moiety (a bicyclic structure consisting of a benzene ring fused to a saturated pyrrole ring) linked to an acetic acid functional group. Its molecular formula is C10H11NO2 with a molecular weight of 177.2 g/mol . It is commercially supplied at ≥95% purity, stored long-term in cool, dry conditions, and is not classified as hazardous material for transport . This compound serves as a versatile building block in medicinal chemistry, enabling the synthesis of complex indoline-based molecules, with its saturated indoline core offering distinct physicochemical properties compared to the fully aromatic indole-1-acetic acid analogs [2][3].

Why Indole Analogs Cannot Replace 2-(Indolin-1-yl)acetic Acid


The indoline-based scaffold of 2-(Indolin-1-yl)acetic acid is not structurally or functionally interchangeable with its fully aromatic indole counterparts (e.g., indole-3-acetic acid, IAA) or other substituted indole-1-acetic acids. The key differentiation lies in the saturation of the 2,3-bond within the pyrrole ring [1], which confers distinct conformational flexibility, altered electronic distribution, and different metabolic stability profiles . For example, while 2-(Indolin-1-yl)acetic acid has been investigated as a potential synthetic auxin analog with differential plant growth regulatory effects compared to the native hormone IAA , other indole-1-acetic acid derivatives are optimized as potent human therapeutic targets such as CRTH2 antagonists (e.g., AZD1981, IC50 = 4 nM) or PPAR pan-agonists [2]. Generic substitution with a more common, aromatic indole acetic acid will introduce confounding variables, including altered target binding affinity, different logP-driven bioavailability, and unpredictable off-target effects, thereby invalidating quantitative structure-activity relationship (QSAR) models and experimental outcomes.

2-(Indolin-1-yl)acetic Acid vs. Indole Analogs: Procurement Evidence


Conformational Flexibility: Indoline vs. Indole Core

The critical structural distinction of 2-(Indolin-1-yl)acetic acid is the saturation of the 2,3-bond in its pyrrole ring, rendering it an indoline rather than an indole [1]. This is not merely a nominal difference; it translates to a measurable change in molecular flexibility and geometry. Computed properties for the methyl ester derivative (as a surrogate for the free acid's core scaffold) reveal 3 rotatable bonds and a hydrogen bond donor count of 0, which are baseline parameters influencing target binding conformations [2]. In contrast, the commercially available aromatic analog (3-formyl-1H-indol-1-yl)acetic acid exhibits the same number of rotatable bonds (3) but has a significantly higher topological Polar Surface Area (tPSA) of 59.3 Ų compared to the estimated 29.5 Ų for the indoline methyl ester core, indicating a substantial difference in potential for polar interactions and membrane permeability .

Medicinal Chemistry Chemical Biology Scaffold Design

Divergent Biological Targeting: Indoline vs. Indole Core

The saturated indoline core of 2-(Indolin-1-yl)acetic acid directs its application space toward distinct biological targets compared to the unsaturated indole-1-acetic acid core [1]. While the indole scaffold has been successfully optimized for high-potency antagonism of the human CRTH2 receptor (e.g., AZD1981, IC50 = 4 nM) , the indoline scaffold is more frequently encountered as a precursor to aldose reductase inhibitors and plant growth regulators [2]. The 2-oxo-indoline-1-acetic acid derivatives, for example, are established aldose reductase inhibitors for diabetic complications, a therapeutic area where simple indole-1-acetic acids lack potency. Furthermore, 2-(Indolin-1-yl)acetic acid itself has been investigated for its direct plant growth regulatory activity, a function not shared by its aromatic counterparts like (3-formyl-1H-indol-1-yl)acetic acid, which is primarily used as a chemical building block.

Drug Discovery Pharmacology Target Engagement

Hydrogen Bonding and Rigidity: Free Acid vs. Methyl Ester

The free carboxylic acid form of 2-(Indolin-1-yl)acetic acid (MW: 177.2 g/mol) offers distinct advantages and disadvantages relative to its methyl ester derivative (MW: 191.23 g/mol) [1]. The free acid is a hydrogen bond donor (due to the -COOH group), facilitating salt formation and improving aqueous solubility at higher pH . In contrast, the methyl ester (methyl 2-(indolin-1-yl)acetate) has zero hydrogen bond donors, rendering it more lipophilic and amenable to certain synthetic transformations [1]. This is a critical distinction for procurement: the free acid is the preferred intermediate for synthesizing water-soluble salts or for direct use in aqueous biological assays, whereas the ester is a superior intermediate for organic reactions requiring anhydrous conditions or for designing lipophilic prodrugs.

Prodrug Design Physicochemical Properties Formulation

Optimal Applications for 2-(Indolin-1-yl)acetic Acid


Scaffold for Aldose Reductase Inhibitors

2-(Indolin-1-yl)acetic acid serves as a crucial synthetic intermediate for generating novel 2-oxo-indoline-1-acetic acid derivatives, which are a well-documented class of aldose reductase inhibitors (ARIs) [1]. These compounds are under investigation for the treatment of chronic diabetic complications, including cataracts, retinopathy, and neuropathy. The saturated indoline core provides a distinct scaffold that, when further functionalized (e.g., with a 3,4-dichlorobenzyl group at the 3-position), yields potent ARI activity that is not readily accessible from the fully aromatic indole-1-acetic acid series [1]. Researchers focusing on polyol pathway modulation and diabetic complications should procure this specific indoline-based acid to ensure their synthetic efforts align with the established pharmacophore for this target class.

CNS-Penetrant Drug Candidate Synthesis

As demonstrated by the quantitative tPSA comparison (29.5 Ų for the indoline methyl ester core vs. 59.3 Ų for a representative indole analog) [2], 2-(Indolin-1-yl)acetic acid and its derivatives are predicted to have superior membrane permeability. This makes it a strategically advantageous building block for medicinal chemistry programs targeting central nervous system (CNS) disorders or designing orally bioavailable drugs. The lower polar surface area, a direct consequence of the saturated indoline ring's reduced capacity for polar interactions compared to the indole ring, is a key physicochemical parameter for crossing the blood-brain barrier. Procurement of this compound should be prioritized for CNS-focused discovery projects where optimizing permeability is a primary objective.

Synthetic Auxin Activity in Plant Biology

Due to its structural similarity to the natural plant hormone indole-3-acetic acid (IAA), 2-(Indolin-1-yl)acetic acid and its hydrochloride salt have been explicitly investigated as potential synthetic auxins . The saturation of the indoline ring may confer altered stability, receptor binding kinetics, or transport properties within plant tissues compared to IAA, enabling researchers to probe specific auxin signaling pathways. Unlike many indole-1-acetic acid derivatives which are optimized for human therapeutic targets (e.g., CRTH2 antagonism) , this compound is a direct tool for agricultural chemistry and fundamental plant biology research focused on root development, cell elongation, and other auxin-mediated processes.

Water-Soluble Salt Formation and Aqueous Formulation

The free carboxylic acid functional group of 2-(Indolin-1-yl)acetic acid is essential for synthesizing water-soluble salts, a critical step in formulating compounds for in vitro and in vivo biological testing . In contrast to its methyl ester analog, which lacks a hydrogen bond donor and is better suited for organic reactions, the free acid can be reacted with pharmaceutically acceptable bases (e.g., NaOH) to generate sodium salts with enhanced aqueous solubility . This capability directly addresses a common limitation in early-stage drug discovery where poor aqueous solubility hinders reliable dose-response assessment. Procurement of the free acid is therefore mandatory for any workflow that requires salt formation or direct use in aqueous biological buffers.

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